molecular formula C8H11BO4 B010102 2,5-Dimethoxyphenylboronic acid CAS No. 107099-99-0

2,5-Dimethoxyphenylboronic acid

Cat. No. B010102
CAS RN: 107099-99-0
M. Wt: 181.98 g/mol
InChI Key: QOZLFNQLIKOGDR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenylboronic acid is a compound with the molecular formula C8H11BO4 . It is a white to almost white crystalline powder . This compound is known to be a bacterial mutagen .


Synthesis Analysis

The synthesis of 2,5-Dimethoxyphenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-2,5-dimethoxybenzene . It is also used as a reactant for Suzuki-Miyaura and Negishi couplings .


Chemical Reactions Analysis

2,5-Dimethoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura and Negishi couplings . It is also used in the selection of boron reagents for Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

2,5-Dimethoxyphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 374.5±52.0 °C at 760 mmHg, and a flash point of 180.3±30.7 °C . It has a melting point of about 95-98 °C . It is slightly soluble in water and insoluble in organic solvents such as alcohols and ethers .

Scientific Research Applications

Suzuki-Miyaura Coupling

2,5-Dimethoxyphenylboronic acid is used as a reactant in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . This reaction is a powerful tool for creating biaryl compounds, which are common motifs in organic chemistry and especially in medicinal chemistry.

Negishi Coupling

In addition to the Suzuki-Miyaura coupling, 2,5-Dimethoxyphenylboronic acid is also used in Negishi couplings . The Negishi coupling is another type of cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst.

Synthesis of N-Heterocyclic Carbene Ligands

2,5-Dimethoxyphenylboronic acid can be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N-heterocyclic carbene ligands. N-heterocyclic carbenes are a class of organic compounds that are widely used as ligands in organometallic chemistry.

Mutagenesis Studies

2,5-Dimethoxyphenylboronic acid is known to be a bacterial mutagen . Therefore, it can be used in mutagenesis studies to understand the effects of mutations on bacterial growth and survival.

Synthesis of 2,5-Dimethoxybenzene Derivatives

2,5-Dimethoxyphenylboronic acid can be synthesized from trimethyl borate and 1-bromo-2,5-dimethoxybenzene . This reaction can be used to produce various 2,5-dimethoxybenzene derivatives, which have potential applications in organic synthesis and medicinal chemistry.

Material Science Research

Due to its unique chemical properties, 2,5-Dimethoxyphenylboronic acid can be used in material science research . For example, it can be used in the development of new materials with specific properties, such as high thermal stability or specific optical properties.

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . It is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

Boronic acids, including 2,5-dimethoxyphenylboronic acid, are generally known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, or receptors .

Mode of Action

2,5-Dimethoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction and is widely used in organic synthesis . The boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .

Result of Action

It’s worth noting that boronic acids, including 2,5-dimethoxyphenylboronic acid, have been reported to exhibit various biological activities, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 2,5-Dimethoxyphenylboronic acid can be influenced by various environmental factors. These may include pH (which can affect the state of ionization of the boronic acid), the presence of diols (which can form cyclic boronate esters with boronic acids), and temperature (which can influence reaction rates) .

properties

IUPAC Name

(2,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLFNQLIKOGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370233
Record name 2,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107099-99-0
Record name 2,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 1-bromo-2,5-dimethoxybenzene (2.00 mL, 13.3 mmol), n-BuLi (2.5 M in hexanes; 5.34 mL, 13.3 mmol), and trimethylborate (4.5 mL, 40 mmol) to afford 2.43 g (99%) of 2,5-dimethoxyphenylboronic acid which was used without further purification.
Quantity
0 (± 1) mol
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reactant
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2 mL
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reactant
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5.34 mL
Type
reactant
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4.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 2,5-Dimethoxyphenylboronic acid play in the synthesis of graphite ribbons?

A1: 2,5-Dimethoxyphenylboronic acid serves as a crucial building block in the multi-step synthesis of graphite ribbons. The research highlights its use in a Suzuki cross-coupling reaction. [] In this reaction, 2,5-Dimethoxyphenylboronic acid reacts with the aryl halide (compound 2 in the abstract's Scheme 2) in the presence of a palladium catalyst. This reaction forms a biphenyl compound (compound 3), which serves as an intermediate in the synthesis of the target graphite ribbon structure. [] The researchers chose this approach aiming to create a conjugated polymer with increased stability compared to polyacetylene, while retaining desirable electronic and optical properties. []

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